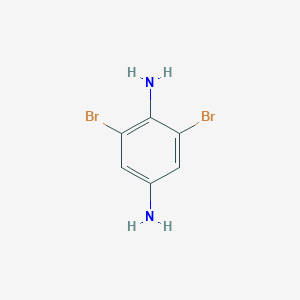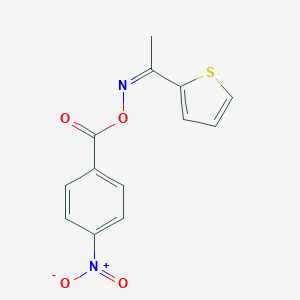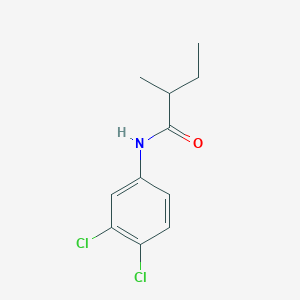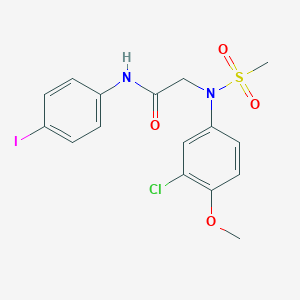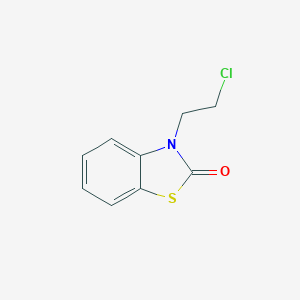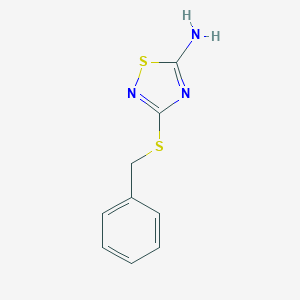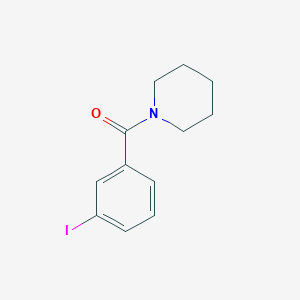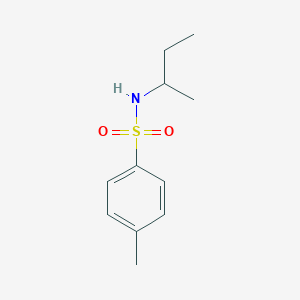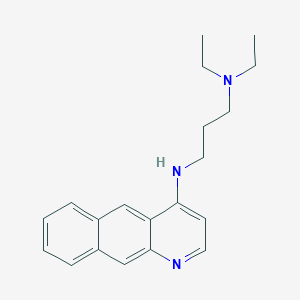
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is also known as BDQ or bedaquiline, which is a drug used to treat tuberculosis.
Mécanisme D'action
BDQ inhibits the mycobacterial ATP synthase by binding to its c-ring, which is responsible for the proton translocation across the membrane. This results in the inhibition of ATP production, leading to the death of the bacteria.
Effets Biochimiques Et Physiologiques
BDQ has been shown to have a selective inhibitory effect on the mycobacterial ATP synthase, without affecting the human ATP synthase. This makes it a promising candidate for the treatment of tuberculosis, as it has minimal side effects on human cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDQ is its potency against drug-resistant strains of tuberculosis. However, one of the limitations is its high cost of production, which may limit its accessibility in low-income countries.
Orientations Futures
1. Further studies to optimize the synthesis of BDQ to reduce its cost of production.
2. Investigation of the potential applications of BDQ in other fields, such as material science and biochemistry.
3. Development of new drugs based on the structure of BDQ for the treatment of other diseases.
4. Investigation of the potential side effects of BDQ on human cells to ensure its safety for clinical use.
In conclusion, 1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- or BDQ is a chemical compound that has shown promising results in the treatment of tuberculosis. Its selective inhibitory effect on the mycobacterial ATP synthase makes it a potential candidate for the development of new drugs. Further research is needed to optimize its synthesis, investigate its potential applications in other fields, and ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of BDQ involves a multi-step process that includes the condensation of 2-aminobenzophenone with diethyl malonate, followed by the cyclization of the resulting product with hydrazine hydrate. The final step involves the alkylation of the resulting product with 1,3-propanediamine.
Applications De Recherche Scientifique
BDQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to be a potent inhibitor of the mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. BDQ has also been shown to exhibit activity against drug-resistant strains of tuberculosis, making it a promising candidate for the treatment of this disease.
Propriétés
Numéro CAS |
56297-68-8 |
|---|---|
Nom du produit |
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- |
Formule moléculaire |
C20H25N3 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-benzo[g]quinolin-4-yl-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H25N3/c1-3-23(4-2)13-7-11-21-19-10-12-22-20-15-17-9-6-5-8-16(17)14-18(19)20/h5-6,8-10,12,14-15H,3-4,7,11,13H2,1-2H3,(H,21,22) |
Clé InChI |
KTSYTPMUPYCPFS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
SMILES canonique |
CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
Autres numéros CAS |
56297-68-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



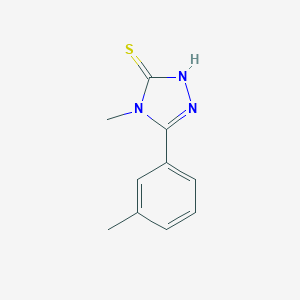
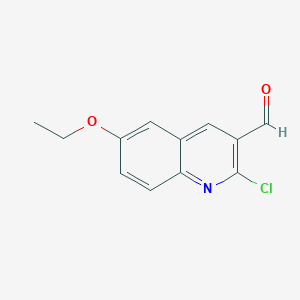
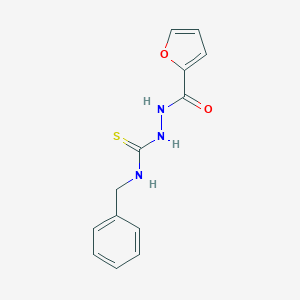

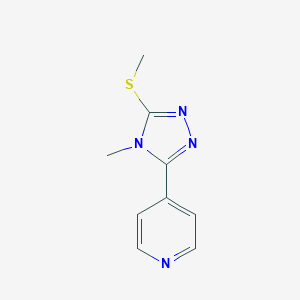
![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
